molecular formula C10H8N2O3S B12008736 4-methyl-2H-isothiazolo[4,5-b]indol-3(4H)-one 1,1-dioxide

4-methyl-2H-isothiazolo[4,5-b]indol-3(4H)-one 1,1-dioxide

Cat. No.: B12008736
M. Wt: 236.25 g/mol
InChI Key: CDQBMUVIMYAJQF-UHFFFAOYSA-N
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Description

4-methyl-2H-isothiazolo[4,5-b]indol-3(4H)-one 1,1-dioxide is a heterocyclic compound that features a fused ring system combining an isothiazole and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2H-isothiazolo[4,5-b]indol-3(4H)-one 1,1-dioxide typically involves the construction of the isothiazole ring followed by the fusion with an indole system. One common method includes the cyclization of appropriate precursors under oxidative conditions. For instance, starting from a 2-aminothiophenol derivative, the isothiazole ring can be formed through a reaction with a suitable oxidizing agent such as hydrogen peroxide or peracids.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process would be optimized for yield and purity, often involving catalytic processes and continuous flow techniques to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2H-isothiazolo[4,5-b]indol-3(4H)-one 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the sulfur atom in the isothiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 4-methyl-2H-isothiazolo[4,5-b]indol-3(4H)-one 1,1-dioxide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions of heterocyclic compounds with biological macromolecules. Its structure may mimic certain natural products, making it useful in the design of bioactive molecules.

Medicine

Medicinally, derivatives of this compound are investigated for their potential therapeutic properties

Industry

In industry, this compound could be used in the development of new materials with specific electronic or optical properties. Its unique structure might impart desirable characteristics to polymers or other advanced materials.

Mechanism of Action

The mechanism of action of 4-methyl-2H-isothiazolo[4,5-b]indol-3(4H)-one 1,1-dioxide depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The indole moiety is known to interact with various biological targets, while the isothiazole ring can participate in redox reactions, potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Isothiazole: A simpler structure lacking the indole fusion.

    Indole: A widely studied compound with significant biological activity.

    Thiazole: Similar to isothiazole but with different electronic properties.

Uniqueness

4-methyl-2H-isothiazolo[4,5-b]indol-3(4H)-one 1,1-dioxide is unique due to its fused ring system, combining the properties of both isothiazole and indole

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.

Properties

Molecular Formula

C10H8N2O3S

Molecular Weight

236.25 g/mol

IUPAC Name

4-methyl-1,1-dioxo-[1,2]thiazolo[4,5-b]indol-3-one

InChI

InChI=1S/C10H8N2O3S/c1-12-7-5-3-2-4-6(7)9-8(12)10(13)11-16(9,14)15/h2-5H,1H3,(H,11,13)

InChI Key

CDQBMUVIMYAJQF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C(=O)NS3(=O)=O

Origin of Product

United States

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